Cas no 10553-10-3 (5-methoxy-7-nitro-1H-Indole)

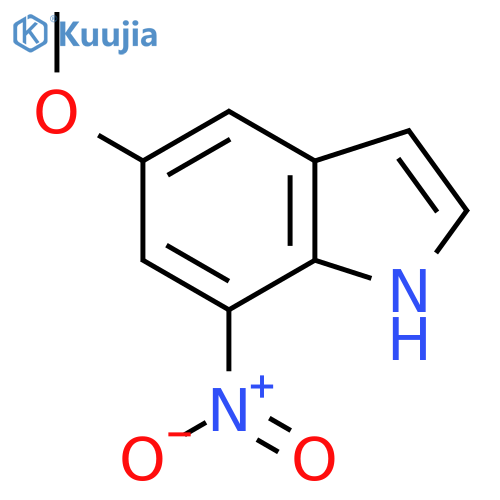

5-methoxy-7-nitro-1H-Indole structure

商品名:5-methoxy-7-nitro-1H-Indole

5-methoxy-7-nitro-1H-Indole 化学的及び物理的性質

名前と識別子

-

- 5-methoxy-7-nitro-1H-Indole

- 1H-Indole,5-methoxy-7-nitro-

- 5-Methoxy-7-nitroindole

- 5-methoxy-7-nitro-indole

- 7-Nitro-5-methoxy-indol

- AG-D-19158

- AK139852

- CTK4A3914

- Indole,5-methoxy-7-nitro- (7CI,8CI)

- FT-0739909

- 10553-10-3

- AKOS006330684

- DTXSID50646715

- I11364

- AMY9789

- SCHEMBL18825089

- DB-057889

-

- MDL: MFCD09263237

- インチ: 1S/C9H8N2O3/c1-14-7-4-6-2-3-10-9(6)8(5-7)11(12)13/h2-5,10H,1H3

- InChIKey: XNGPVHABLSIDPD-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C=C(C2=C(C=CN2)C=1)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 192.05354

- どういたいしつりょう: 192.05349212g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 229

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 70.8Ų

じっけんとくせい

- PSA: 68.16

- LogP: 2.60790

5-methoxy-7-nitro-1H-Indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A214167-1g |

5-Methoxy-7-nitro-1H-indole |

10553-10-3 | 95+% | 1g |

$492.0 | 2024-04-26 | |

| eNovation Chemicals LLC | Y0997658-5g |

5-methoxy-7-nitroindole |

10553-10-3 | 95% | 5g |

$1500 | 2025-02-20 | |

| Chemenu | CM148302-1g |

5-methoxy-7-nitro-1H-indole |

10553-10-3 | 95% | 1g |

$*** | 2023-04-03 | |

| Chemenu | CM148302-1g |

5-methoxy-7-nitro-1H-indole |

10553-10-3 | 95% | 1g |

$426 | 2021-08-05 | |

| eNovation Chemicals LLC | Y0997658-5g |

5-methoxy-7-nitroindole |

10553-10-3 | 95% | 5g |

$1500 | 2025-02-24 | |

| eNovation Chemicals LLC | Y0997658-5g |

5-Methoxy-7-nitroindole |

10553-10-3 | 95% | 5g |

$1500 | 2024-08-02 | |

| Alichem | A199007723-1g |

5-Methoxy-7-nitro-1H-indole |

10553-10-3 | 95% | 1g |

$459.55 | 2023-09-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1632752-1g |

5-Methoxy-7-nitro-1H-indole |

10553-10-3 | 98% | 1g |

¥4968.00 | 2024-08-09 |

5-methoxy-7-nitro-1H-Indole 関連文献

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

3. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

-

5. Book reviews

10553-10-3 (5-methoxy-7-nitro-1H-Indole) 関連製品

- 175913-27-6(4-Methoxy-7-nitro-1H-indole)

- 85-81-4(6-Methoxy-8-nitroquinoline)

- 159454-73-6(6-Methoxy-3-nitroquinoline)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:10553-10-3)5-METHOXY-7-NITROINDOLE

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:10553-10-3)5-methoxy-7-nitro-1H-Indole

清らかである:99%

はかる:1g

価格 ($):443.0